molecular formula C11H15N5O4 B12082152 6-Methylaminopurine arabinoside CAS No. 65494-95-3

6-Methylaminopurine arabinoside

Cat. No.: B12082152
CAS No.: 65494-95-3
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 6-Methylaminopurine Arabinoside as a Nucleoside Analog

This compound is a synthetic compound classified as a nucleoside analog. These analogs are structurally similar to naturally occurring nucleosides, which are the fundamental building blocks of DNA and RNA. numberanalytics.com The core structure of a nucleoside consists of a sugar moiety linked to a nucleobase. nih.gov In the case of this compound, the sugar is arabinose and the nucleobase is 6-methylaminopurine, a derivative of adenine (B156593). asm.orgnih.gov

The scientific interest in nucleoside analogs lies in their potential to interfere with viral replication. numberanalytics.com By mimicking natural nucleosides, these synthetic compounds can be taken up by viral enzymes and incorporated into the growing DNA or RNA chain. However, due to their structural modifications, they can act as chain terminators, halting the replication process. nih.gov This mechanism of action has made nucleoside analogs a cornerstone of antiviral therapy. numberanalytics.com

A series of 6-alkylaminopurine arabinosides, including this compound, have been synthesized and studied for their biological activity. asm.org Research has shown that the antiviral properties of these compounds can be highly specific to certain viruses. asm.org

Historical Context of Nucleoside Analog Research in Antiviral Development

The exploration of nucleoside analogs for therapeutic purposes has a rich history dating back to the mid-20th century. nih.gov The initial development of these compounds in the 1950s and 1960s marked a significant turning point in the fight against viral diseases. numberanalytics.com One of the earliest breakthroughs was the discovery of idoxuridine (B1674378) in 1959, which was found to inhibit the herpes simplex virus (HSV). techtarget.com This discovery was a pivotal moment, demonstrating the potential of synthetic nucleosides as specific antiviral agents. techtarget.com

The 1960s saw further progress with the development of arabinose-derived nucleoside analogs like Ara-C (cytarabine). nih.govnih.gov These early modifications to the sugar component of the nucleoside scaffold paved the way for a new era in drug design. nih.gov A significant advancement came with the concept of "chain terminators" – nucleoside analogs that, once incorporated into a viral DNA chain, prevent further elongation. nih.gov This led to the development of potent antiviral drugs. nih.gov

Throughout the following decades, research into nucleoside analogs intensified, leading to the approval of numerous antiviral drugs for a range of viral infections, including HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). numberanalytics.comtechtarget.com The first selective antiviral, acyclovir, was developed in 1981 for HSV, and the first HIV antiviral, azidothymidine (AZT), was approved in 1987. techtarget.com The success of these early compounds fueled further research into modifying both the sugar and base components of the nucleoside structure to enhance antiviral activity and reduce toxicity. nih.gov The synthesis and investigation of compounds like this compound are a continuation of this long-standing research effort to develop new and effective antiviral therapies. asm.org

Detailed Research Findings

Academic research has provided specific insights into the antiviral activity of this compound and its derivatives. Studies have shown that a series of 6-alkylaminopurine arabinosides exhibit inhibitory effects against the varicella-zoster virus (VZV), the virus that causes chickenpox and shingles. asm.org

The antiviral activity of these compounds is noteworthy for its selectivity. The inhibitory effects of this compound and its related analogs were found to be limited to VZV, with no significant activity observed against other herpesviruses. asm.org The potency of these arabinosides as antiviral agents has been directly correlated with their ability to be processed by the VZV-encoded thymidine (B127349) kinase. asm.org

Among the tested analogs, this compound and 6-dimethylaminopurine (B21663) arabinoside were identified as particularly potent inhibitors of VZV. asm.org Importantly, these compounds did not show toxicity to uninfected human and mouse cell lines at concentrations effective against the virus. asm.org Further investigation revealed that neither this compound nor 6-dimethylaminopurine arabinoside is significantly phosphorylated by cellular adenosine (B11128) kinase or 2'-deoxycytidine (B1670253) kinase, and they are also resistant to deamination by adenosine deaminase. asm.org This resistance to cellular enzymes contributes to their selective action against VZV, as their activation is dependent on the viral kinase. asm.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859685
Record name N-Methyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60209-41-8, 65494-95-3, 1867-73-8
Record name NSC409168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N6-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular and Cellular Mechanisms of Action of 6 Methylaminopurine Arabinoside

Interference with Nucleic Acid Synthesis and Replication

6-Methylaminopurine arabinoside (ara-MAP) functions as a nucleoside analog, a class of compounds that can interfere with the synthesis of nucleic acids due to their structural similarity to natural nucleosides. The core of its mechanism lies in its intracellular conversion into a triphosphate form. While direct studies on ara-MAP phosphorylation are limited, the metabolic pathways of related compounds provide a clear model. For instance, the related compound 6-methoxypurine (B85510) arabinoside (ara-M) is selectively phosphorylated in virus-infected cells to form adenine (B156593) arabinoside triphosphate (ara-ATP). nih.gov This conversion is a critical activation step.

The antiviral activity of purine (B94841) arabinosides, including the metabolic precursor to ara-MAP, is particularly potent against viruses like varicella-zoster virus (VZV). nih.govnih.gov This efficacy stems from a selective activation process within infected cells. nih.gov VZV encodes a specific thymidine (B127349) kinase (TK) that is much more efficient at phosphorylating these nucleoside analogs than host cell kinases. nih.govnih.gov

In VZV-infected cells, a precursor compound like 6-methoxypurine arabinoside (ara-M) is readily taken up and converted into metabolites, with the major end product being ara-ATP, a known DNA polymerase inhibitor. nih.gov This accumulation of ara-ATP is significantly higher in VZV-infected cells compared to uninfected cells, highlighting the virus-dependent activation. nih.gov The generated ara-ATP then competes with the natural substrate (dATP) for the viral DNA polymerase, leading to the inhibition of viral DNA synthesis and, consequently, the suppression of viral replication. nih.gov Given that ara-MAP is a direct metabolite of the anti-VZV agent 6-dimethylaminopurine (B21663) arabinoside (ara-DMAP), it is an integral part of this targeted antiviral strategy. nih.gov

Enzymatic Interactions and Metabolic Pathways of this compound

This compound (ara-MAP) is a primary metabolite of 6-dimethylaminopurine arabinoside (ara-DMAP). nih.gov The metabolic conversion is initiated by N-demethylation, a process catalyzed by microsomal enzymes. nih.govnih.gov In studies conducted on rats and cynomolgus monkeys, ara-DMAP was shown to undergo this initial N-demethylation to produce ara-MAP. nih.gov This reaction involves the removal of one of the two methyl groups from the dimethylamino group at the 6th position of the purine ring. nih.gov The significance of this pathway was confirmed in experiments where pretreatment with an inhibitor of microsomal N-demethylation resulted in increased excretion of unchanged ara-DMAP and significantly less formation of ara-MAP. nih.gov

Table 1: Metabolic Pathway of 6-Dimethylaminopurine Arabinoside (ara-DMAP)

Precursor Compound Enzyme System Primary Metabolite Subsequent Metabolites

This table summarizes the initial metabolic step in the conversion of ara-DMAP.

Following its formation, this compound is a substrate for the enzyme adenosine (B11128) deaminase (ADA). nih.gov ADA is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and related compounds. nih.gov In the metabolic cascade of ara-DMAP, ADA acts on ara-MAP to remove the methylamine (B109427) group, converting it into hypoxanthine (B114508) arabinoside (ara-H). nih.gov The involvement of ADA in this pathway was demonstrated in studies where the administration of an adenosine deaminase inhibitor, deoxycoformycin, led to increased excretion of ara-MAP and a marked decrease in the downstream metabolites ara-H and allantoin. nih.gov This confirms that deamination by ADA is a significant route for the further metabolism and clearance of ara-MAP. nih.gov

Beyond being a substrate, this compound also acts as a competitive inhibitor of adenosine deaminase. nih.gov Research has shown that ara-MAP functions as a competitive alternative substrate inhibitor of the enzyme, with a reported inhibition constant (Ki) of 16 µM. nih.gov This dual role means that while ara-MAP is being processed by ADA, it is also competing with other substrates, such as adenosine, potentially slowing their breakdown. nih.govnih.gov This inhibitory action can modulate purine metabolism within the cell, an effect that is synergistic with its role as a precursor to antiviral compounds. The potency of related antiviral nucleosides, such as adenine arabinoside (ara-A), is known to be significantly enhanced by the co-administration of an ADA inhibitor, as ADA would otherwise rapidly deactivate them. nih.gov

Table 2: Inhibitory Action of this compound (ara-MAP) on Adenosine Deaminase (ADA)

Inhibitor Enzyme Inhibition Type Inhibition Constant (Ki)

| This compound (ara-MAP) | Adenosine Deaminase (ADA) | Competitive Alternative Substrate | 16 µM nih.gov |

This table specifies the kinetic parameters of ara-MAP as an inhibitor of the enzyme adenosine deaminase.

Resistance to Deamination by Adenosine Deaminase

There is a lack of specific studies investigating the susceptibility of this compound to deamination by adenosine deaminase (ADA). This enzyme typically converts adenosine and other similar nucleosides into their inosine (B1671953) analogues, which can inactivate the compound or alter its metabolic pathway. For an antiviral nucleoside analog to be effective, resistance to deamination by ADA is often a crucial characteristic, as it increases the intracellular half-life and bioavailability of the active form of the drug.

Cellular Kinase Interactions and Selective Phosphorylation of this compound

The selective phosphorylation of a nucleoside analog by viral kinases over host cellular kinases is a hallmark of targeted antiviral therapy. This selective activation ensures that the drug is primarily active in virus-infected cells, minimizing toxicity to uninfected host cells.

Varicella-Zoster Virus-Encoded Thymidine Kinase as a Phosphorylation Target

Detailed enzymatic assays and cell-based studies specifically examining the phosphorylation of this compound by Varicella-Zoster Virus (VZV)-encoded thymidine kinase (TK) are not prominently available. For related compounds, such as 6-methoxypurine arabinoside, the VZV-TK has been shown to efficiently phosphorylate the arabinoside to its monophosphate form. nih.govnih.gov This is the initial and rate-limiting step in the metabolic activation of the drug. The activation of 6-methoxypurine arabinoside is dependent on the viral TK, as the compound is not significantly taken up by cells infected with a TK-deficient strain of VZV. nih.gov

Resistance to Phosphorylation by Host Adenosine Kinase and 2'-Deoxycytidine (B1670253) Kinase

Specific data on the interaction between this compound and host cellular kinases, such as adenosine kinase and 2'-deoxycytidine kinase, are not available in the reviewed literature. A key aspect of the selectivity of antiviral nucleoside analogs is their poor affinity for these host enzymes. For instance, 6-methoxypurine arabinoside was not detectably phosphorylated by major mammalian nucleoside kinases. nih.gov This resistance to phosphorylation by host kinases prevents the accumulation of the active, and potentially toxic, triphosphate form in uninfected cells.

Implications of Selective Phosphorylation for Antiviral Activity

The antiviral activity of a nucleoside analog is directly coupled to its selective phosphorylation in infected cells. While the specific antiviral activity of this compound linked to selective phosphorylation has not been detailed, the principle is well-established for similar compounds. The selective conversion to the monophosphate by VZV-TK, and subsequent phosphorylation to the active triphosphate form by cellular kinases within infected cells, leads to the accumulation of the cytotoxic metabolite specifically in the target cells. nih.gov This active triphosphate can then inhibit the viral DNA polymerase, leading to the termination of viral DNA replication and thus inhibiting viral proliferation. The lack of activation in uninfected cells results in a favorable therapeutic index.

Structure Activity Relationship Sar Studies of 6 Methylaminopurine Arabinoside Analogs

Correlating Structural Modifications with Antiviral Potency

The antiviral efficacy of 6-methylaminopurine arabinoside analogs is intricately linked to specific substitutions on the purine (B94841) ring. These modifications influence the molecule's ability to be recognized and activated by viral enzymes, a critical step for its therapeutic action.

A series of 6-alkylaminopurine arabinosides has been synthesized and evaluated for their inhibitory effects against the Varicella-Zoster Virus (VZV). nih.gov The antiviral activity of these compounds was found to be specifically directed against VZV, with no significant impact on other herpesviruses. nih.govasm.org A crucial finding from these studies is that the in vitro antiviral potency of these nucleosides directly correlates with their efficiency as substrates for the VZV-encoded thymidine (B127349) kinase. nih.govasm.orgnih.gov This viral enzyme is responsible for the initial phosphorylation of the nucleoside analog, a necessary activation step. The VZV-dependent phosphorylation of these compounds underscores their potential for highly selective VZV therapy. nih.gov Furthermore, these active nucleosides, such as this compound and its dimethylamino counterpart, are not significantly phosphorylated by mammalian adenosine (B11128) kinase or 2'-deoxycytidine (B1670253) kinase and are resistant to deamination by adenosine deaminase, which contributes to their selectivity. nih.govasm.org

Among the various 6-N-substituted derivatives, the arabinosides of 6-methylaminopurine and 6-dimethylaminopurine (B21663) have emerged as the most potent analogs against VZV. nih.govasm.orgnih.gov Direct comparison of their 50% inhibitory concentrations (IC₅₀) reveals a notable difference in potency. 6-Dimethylaminopurine arabinoside exhibits an IC₅₀ of 1 µM, whereas this compound has an IC₅₀ of 3 µM against VZV. nih.govasm.orgnih.gov Despite this difference, both compounds demonstrate a high degree of selectivity, as they are not cytotoxic to uninfected host cells at concentrations well above their effective antiviral levels (50% inhibitory concentration, >100 µM). nih.govasm.org

Below is an interactive table summarizing the antiviral potency of these key analogs against Varicella-Zoster Virus.

CompoundIC₅₀ against VZV (µM)
This compound3 nih.govasm.orgnih.gov
6-Dimethylaminopurine arabinoside1 nih.govasm.orgnih.gov

Influence of Nucleobase and Sugar Moiety on Biological Activity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. For purine derivatives, ¹H, ¹³C, and particularly ¹⁵N NMR chemical shifts are sensitive to the electron distribution within the heterocyclic ring system. researchgate.net Substituents at the C6 position of the purine ring, such as the methylamino group in this compound, exert significant electronic effects that are reflected in these chemical shifts. acs.org Changes in the acidity of the solvent can lead to protonation of nitrogen atoms in the purine ring, causing substantial upfield shifts in the ¹⁵N NMR spectra due to increased magnetic shielding. researchgate.net By comparing experimental NMR data with theoretical calculations, it is possible to gain detailed information about the tautomeric and conformational equilibria of these molecules, which in turn influences their interaction with biological targets. researchgate.net

The stereochemistry of the sugar component is a well-established factor in the biological activity of nucleoside analogs. nih.gov In the case of this compound, the arabinofuranosyl (arabinosyl) moiety is crucial for its antiviral properties. The specific arrangement of the hydroxyl groups on the arabinose sugar, particularly the 2'-hydroxyl group in the "up" or β-configuration, distinguishes it from the corresponding ribo- and deoxyribonucleosides. This stereochemical configuration is a key factor for recognition by viral enzymes, such as the VZV-encoded thymidine kinase, while often being a poor substrate for host cell kinases. nih.govasm.org This differential recognition is a cornerstone of the selective antiviral activity of arabinofuranosyl nucleosides. nih.gov The rigidity and conformation of the sugar ring, dictated by its stereochemistry, play a vital role in the proper positioning of the nucleoside analog within the active site of the target enzyme. nih.gov

Preclinical Research Models and Methodologies for 6 Methylaminopurine Arabinoside Investigation

In Vitro Antiviral Efficacy Assessments

The initial and most critical step in evaluating 6-Methylaminopurine arabinoside is to determine its ability to inhibit viral replication in a controlled laboratory setting.

Research has demonstrated that this compound is a potent inhibitor of Varicella-Zoster Virus (VZV) replication in cell culture systems. nih.gov A series of 6-alkylaminopurine arabinosides were synthesized and evaluated for their anti-VZV activity, with this compound emerging as one of the most effective compounds. nih.gov

The antiviral potency is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound required to reduce viral replication by half. For this compound, the IC50 against VZV has been reported to be 3 µM. nih.gov This inhibitory activity is specific to VZV, as the compound has been shown to be ineffective against other herpesviruses. nih.gov The evaluation of antiviral activity often involves enzyme-linked immunosorbent assays (ELISAs) performed on fixed, infected cell monolayers to quantify the extent of viral inhibition. nih.gov

Table 1: In Vitro Antiviral Activity of this compound Against Varicella-Zoster Virus (VZV)

Compound Virus Cell Line IC50 (µM)
This compound VZV Not Specified 3

Data sourced from scientific literature. nih.gov

Animal Model Studies for Pharmacokinetic and Metabolic Characterization

Analysis of Metabolite Excretion Profiles

The analysis of metabolite excretion in urine and feces provides a comprehensive picture of a drug's metabolic disposition. In the study of 6-methoxypurine (B85510) arabinoside in rats, only 4% of an oral dose was recovered in the urine as the unchanged drug, whereas 40% of an intravenous dose was excreted unchanged. nih.gov This disparity points to significant first-pass metabolism. nih.gov The major urinary metabolite was hypoxanthine (B114508) arabinoside, consistent with extensive deamination. nih.gov

The following table summarizes the urinary excretion of radioactivity following the administration of [8-14C]6-methoxypurine arabinoside to rats.

Compound Percentage of Urinary Radioactivity (Oral Dose) Percentage of Urinary Radioactivity (Intravenous Dose)
6-Methoxypurine arabinoside4%40%
Hypoxanthine arabinosideMajor MetaboliteMajor Metabolite
Other purine (B94841) catabolitesPresentPresent

Data inferred from studies on 6-methoxypurine arabinoside. nih.gov

A similar detailed analysis of the excretion profile of this compound and its metabolites would be crucial to fully understand its in vivo behavior. This would involve the use of radiolabeled compounds to trace the parent drug and all its metabolic products in urine and feces over time.

Preclinical Assessment Considerations for Novel Compounds in Animal Species

The preclinical assessment of novel nucleoside analogs like this compound requires a multifaceted approach. nih.gov The choice of animal models is critical and should ideally reflect the metabolic pathways and disease states relevant to humans. mdpi.com Rodent models, such as mice and rats, are often used for initial efficacy and toxicity screening due to their cost-effectiveness and availability. nih.gov However, non-human primates, like cynomolgus or rhesus monkeys, often provide a more predictive model for human pharmacokinetics and metabolism due to their closer phylogenetic relationship. mdpi.com

Key considerations in the preclinical assessment of novel nucleosides include:

Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. This includes assessing oral bioavailability, plasma half-life, and tissue distribution. nih.govnih.gov

Metabolic Stability: In vitro studies using liver microsomes, hepatocytes, and plasma from different species (including human) can predict the metabolic pathways and potential for drug-drug interactions. nih.gov

Efficacy in Disease Models: The compound's activity must be evaluated in relevant animal models of the target disease, such as viral infection models or tumor xenograft models. nih.govnih.gov

Toxicity Profiling: A thorough evaluation of potential toxicities is essential. This includes acute and chronic toxicity studies, as well as specific assessments of hematological, hepatic, and renal function. mdpi.com

The development of novel nucleoside analogs continues to be a promising area of research for various diseases. rsc.org However, challenges such as preclinical toxicity in animal models can halt further development, underscoring the importance of comprehensive and predictive preclinical evaluation. mdpi.com

Future Directions and Advanced Research Avenues for 6 Methylaminopurine Arabinoside

Comprehensive Elucidation of Specific Molecular Targets and Pathways

A primary objective for future research is the complete mapping of the molecular targets and metabolic pathways influenced by 6-methylaminopurine arabinoside. While the general mechanism for related purine (B94841) arabinosides involves viral or cellular kinases, a detailed understanding specific to this compound is crucial. Research on the closely related compound, 6-methoxypurine (B85510) arabinoside (ara-M), has shown that its selective activity against varicella-zoster virus (VZV) is dependent on the VZV-encoded thymidine (B127349) kinase (TK). nih.gov In VZV-infected cells, ara-M is metabolized into various forms, with the major active metabolite identified as adenine (B156593) arabinoside triphosphate (ara-ATP), a known DNA polymerase inhibitor. nih.gov

The anabolic pathway for ara-M involves initial phosphorylation by the viral TK, followed by demethoxylation by AMP deaminase to create ara-IMP. nih.gov Cellular enzymes then convert ara-IMP into the active ara-ATP. nih.gov Future studies should investigate whether this compound follows a similar activation pathway. Key research questions include:

Identifying the specific viral and/or cellular kinases responsible for the initial phosphorylation of this compound.

Characterizing the subsequent enzymatic steps, including the potential role of deaminases or other modifying enzymes.

Determining the ultimate active metabolite(s) and their direct molecular targets, such as specific viral or cellular DNA or RNA polymerases.

Clarifying this pathway will be essential for understanding its spectrum of activity and potential mechanisms of resistance.

Development of Advanced Analytical and Detection Methodologies

Progress in understanding the metabolism and molecular interactions of this compound is intrinsically linked to the development of sophisticated analytical techniques capable of detecting and quantifying the parent compound and its metabolites in complex biological matrices.

Spectroscopic methods are indispensable for the structural confirmation of this compound and its synthesized analogs, as well as for identifying its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for verifying the chemical structure of newly synthesized analogs. mdpi.com Advanced 2D NMR techniques, such as HSQC, can provide detailed information on proton-carbon correlations, confirming the precise arrangement of atoms within the molecule. nih.gov NMR can also be used to study the compound's interaction with target proteins, revealing structural changes upon binding.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the compound and its metabolites. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying metabolites in biological samples. nih.gov Tandem MS (MS/MS) can be used to fragment ions, providing structural information about metabolites and their adducts with biological molecules, such as proteins. nih.gov For instance, MS techniques have been successfully used to characterize the binding of other amine-containing metabolites to cysteine residues in proteins like human serum albumin. nih.gov

Chromatographic methods are essential for separating this compound from its various phosphorylated and modified metabolites, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing the metabolism of nucleoside analogs. mdpi.com In studies of the related compound ara-M, HPLC was used to separate and detect metabolites such as ara-ATP, ara-ADP, ara-AMP, and ara-MMP (the monophosphate of ara-M) in cell extracts. nih.gov Similar HPLC-based methods, often coupled with UV or MS detection, will be vital for tracking the metabolic fate of this compound in cells and in vivo. These techniques have been successfully applied to identify nucleoside metabolites in biological fluids like urine. acs.org

The table below summarizes the key analytical techniques and their applications in the study of this compound.

Technique Abbreviation Primary Application Reference
Nuclear Magnetic ResonanceNMRStructural elucidation of parent compound and analogs. mdpi.comnih.gov
Mass SpectrometryMSMolecular weight confirmation and structural analysis of metabolites and adducts. mdpi.comnih.gov
High-Performance Liquid ChromatographyHPLCSeparation and quantification of the parent compound and its various metabolites from biological samples. nih.govmdpi.com

Rational Design of Next-Generation this compound Analogs

Building upon a detailed understanding of its structure-activity relationships (SAR), the rational design of new analogs aims to enhance therapeutic properties such as potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing QSAR models for this compound analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular Docking and Homology Modeling: In the absence of an experimental structure for a target enzyme, homology models can be built based on the known structures of related proteins. nih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of this compound and its analogs within the enzyme's active site. nih.gov This approach can guide the design of modifications that enhance binding interactions.

Generative Artificial Intelligence (AI): Emerging AI-driven generative models can explore vast chemical spaces to design novel nucleoside analogs de novo. chemrxiv.org By training these models on known active and inactive nucleosides, they can learn the chemical features essential for activity and propose entirely new structures that may have superior properties. chemrxiv.org

These computational strategies provide a rational framework for analog design, complementing traditional medicinal chemistry and reducing the time and cost associated with drug discovery. rsc.org

Comparative Studies with Other Nucleoside and Nucleotide Analogs

To contextualize the therapeutic potential of this compound, it is essential to conduct comparative studies against other well-characterized nucleoside and nucleotide analogs. nih.govacs.org Such studies can benchmark its performance and highlight unique advantages. For example, research on 6-methoxypurine arabinoside (ara-M) revealed that it generated significantly higher intracellular concentrations of the active metabolite ara-ATP in VZV-infected cells compared to treatment with adenine arabinoside (ara-A) itself. nih.gov This finding demonstrated the superior efficiency of ara-M as a prodrug in the target cells.

Future comparative analyses for this compound should focus on:

Potency and Selectivity: Directly comparing its inhibitory concentration against specific viral or cancer cell lines versus that of established drugs like Acyclovir, Ganciclovir, or other purine analogs.

Metabolic Efficiency: Quantifying the rate and extent of its conversion to the active triphosphate form compared to other prodrugs.

Mechanism of Action: Investigating differences in target enzyme inhibition or incorporation into nucleic acids relative to other analogs.

The table below outlines potential compounds for comparative studies.

Analog Class Example Compound(s) Rationale for Comparison
Acyclic NucleosidesAcyclovir, GanciclovirCompare potency and mechanism against herpesviruses.
Deoxyribonucleoside AnalogsZalcitabine (ddC), Didanosine (ddI)Compare activity profile against retroviruses.
Other Arabinoside AnalogsAdenine arabinoside (ara-A), Nelarabine (B1678015)Evaluate relative efficiency of metabolic activation and cellular uptake.
Ribonucleoside AnalogsRibavirinAssess breadth of antiviral activity.

These comparative investigations will be crucial for defining the unique therapeutic niche of this compound and its next-generation derivatives.

Q & A

What are the key challenges in synthesizing 6-Methylaminopurine arabinoside, and how can purity be optimized?

Basic Research Question
Synthesis typically involves multi-step processes, including methylation of arabinose derivatives and nucleoside coupling. Critical challenges include controlling regioselectivity during methylation and minimizing side reactions. Purity optimization requires chromatographic techniques (e.g., HPLC) and rigorous solvent selection to remove unreacted intermediates. Reaction conditions (e.g., acid catalyst concentration in methanol) must be tightly controlled to avoid degradation .

How does this compound achieve selective inhibition of varicella-zoster virus (VZV) compared to mammalian cells?

Advanced Research Question
The compound's selectivity arises from preferential phosphorylation by VZV-encoded thymidine kinase (TK), a step essential for its activation into a triphosphate form. Mammalian nucleoside kinases (e.g., human TK1) do not efficiently phosphorylate it, reducing host toxicity. Enzyme kinetic studies (e.g., substrate affinity assays) confirm this selectivity, with 50% inhibitory concentrations (IC50) for VZV being 30-fold lower than cytotoxicity thresholds in human cell lines .

What analytical methods are recommended to confirm structural integrity and purity of this compound?

Basic Research Question
Use NMR (¹H/¹³C) to verify sugar moiety configuration and purine methylation. Mass spectrometry (LC-MS) confirms molecular weight, while HPLC (reverse-phase C18 columns) assesses purity (>95%). Differential scanning calorimetry (DSC) can detect polymorphic impurities. Cross-validate results with reference standards from peer-reviewed synthesis protocols .

How do structural modifications (e.g., 2'-valeryl substitution) impact solubility and antiviral activity?

Advanced Research Question
2'-Valeryl prodrug derivatives enhance solubility via esterification, improving bioavailability. Comparative studies using logP measurements and cell-based assays show increased membrane permeability. However, bulky substituents may reduce affinity for VZV-TK. Balance hydrophilicity and steric effects by testing substituents (e.g., acetyl vs. valeryl) in parallel enzymatic and antiviral assays .

How should researchers address discrepancies in cytotoxicity profiles across studies?

Advanced Research Question
Contradictions often stem from variations in cell lines, assay conditions (e.g., serum concentration), or metabolic interference. Standardize assays using isogenic cell models (e.g., TK-deficient vs. TK-expressing) and include adenosine deaminase inhibitors to prevent metabolite degradation. Replicate findings across independent labs using shared reference compounds .

What experimental designs are effective for evaluating combination therapies with this compound?

Methodological Focus
Use factorial design to test synergy with nucleoside analogs (e.g., cytarabine). For example, administer this compound pre- or post-cytosine arabinoside in VZV-infected cell cultures. Measure viral load reduction (qPCR) and cell viability (MTT assays). Adjust dosing intervals based on cell cycle synchronization studies to maximize S-phase targeting .

How can resistance mechanisms in VZV against this compound be evaluated?

Advanced Research Question
Generate resistant VZV strains via serial passaging under sublethal drug concentrations. Sequence viral TK genes to identify mutations (e.g., ATP-binding site alterations). Compare enzyme activity (kinase assays) and drug IC50 between wild-type and mutant strains. Cross-test resistance with acyclovir to assess shared mechanisms .

What methodologies differentiate in vitro potency from in vivo efficacy for this compound?

Basic Research Question
In vitro: Use plaque reduction assays and TK-phosphorylation efficiency metrics. In vivo: Employ murine models of VZV infection, monitoring viral titers in ganglia (PCR) and survival rates. Adjust pharmacokinetic parameters (e.g., bioavailability via oral vs. IV administration) and validate tissue distribution using radiolabeled analogs .

How does adenosine deaminase inhibition affect the metabolic stability of this compound?

Advanced Research Question
Adenosine deaminase inhibitors (e.g., pentostatin) prevent deamination to inactive metabolites, prolonging half-life. Use LC-MS to quantify parent compound and metabolites in plasma. Compare area under the curve (AUC) with/without inhibitors in pharmacokinetic studies. Note that co-administration with adenine arabinoside may reduce selectivity due to shared metabolic pathways .

What strategies ensure accurate toxicity profiling in preclinical studies?

Methodological Focus
Conduct tiered toxicity assessments:

  • In vitro: Mitochondrial toxicity (Seahorse assay), genotoxicity (Comet assay).
  • In vivo: Acute toxicity (LD50 in rodents), chronic toxicity (28-day repeat-dose studies). Monitor organ-specific effects (histopathology of liver/kidneys) and hematological parameters. Cross-reference with purity data (e.g., residual solvent levels) to distinguish compound toxicity from impurity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.